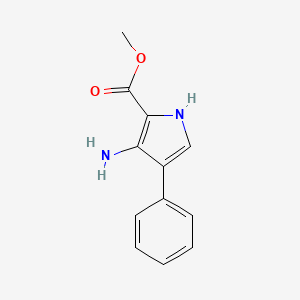![molecular formula C13H9NO3S B7857464 8-Methyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid](/img/structure/B7857464.png)
8-Methyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid is a heterocyclic compound belonging to the thienoquinoline class. This compound has garnered attention due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid typically involves multiple steps starting from readily available starting materials such as aniline. One common synthetic route includes a tandem nucleophilic aromatic substitution/cyclization reaction. This high-yielding sequence is often carried out without the need for chromatographic purification, making it cost-effective and scalable.
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. Transition metal-mediated synthesis, such as palladium or copper-catalyzed reactions, is often employed. these methods can be challenging to scale up due to purification and cost issues. Therefore, continuous research is directed towards developing more efficient and scalable synthetic methods.
Chemical Reactions Analysis
Types of Reactions: 8-Methyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: : Nucleophilic aromatic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the parent compound.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for functionalization and derivatization, leading to the development of new chemical entities.
Biology: Biologically, 8-Methyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid and its derivatives have shown potential as kinase inhibitors. These inhibitors can target various serine-threonine and tyrosine kinases, which are crucial in cell signaling pathways.
Medicine: In medicine, the compound has been explored for its anticancer properties. Its ability to inhibit specific kinases involved in cancer cell proliferation makes it a candidate for drug development.
Industry: In industry, this compound is used in the development of new pharmaceuticals and agrochemicals. Its derivatives can be employed in the formulation of drugs and pesticides, contributing to advancements in these fields.
Mechanism of Action
The mechanism by which 8-Methyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid exerts its effects involves the inhibition of specific kinases. By binding to the active sites of these enzymes, the compound disrupts their activity, leading to the inhibition of cell signaling pathways that are essential for cancer cell growth and survival.
Comparison with Similar Compounds
8-Methyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid is structurally similar to other thienoquinoline derivatives, such as oxolinic acid and nalidixic acid. its unique methyl group at the 8-position and the carboxylic acid functionality contribute to its distinct biological activities and chemical properties.
List of Similar Compounds
Oxolinic acid
Nalidixic acid
Norfloxacin
Ciprofloxacin
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
8-methyl-4-oxo-5H-thieno[3,2-c]quinoline-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3S/c1-6-2-3-9-7(4-6)11-8(12(15)14-9)5-10(18-11)13(16)17/h2-5H,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHXDYRMDRNDQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C3=C2SC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


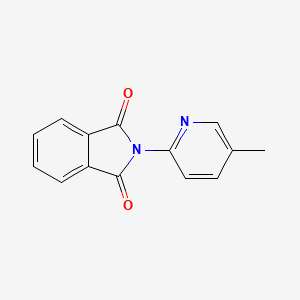
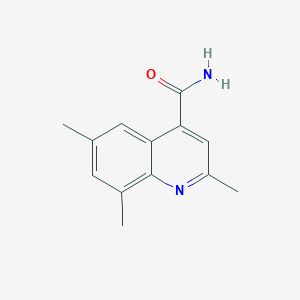
![methyl 4-ethyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B7857417.png)
![2-(2-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B7857436.png)
![4-[(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)methyl]benzoic acid](/img/structure/B7857442.png)

![1-[3-(Trifluoromethyl)quinoxalin-2-yl]piperidine-4-carboxylic acid](/img/structure/B7857449.png)
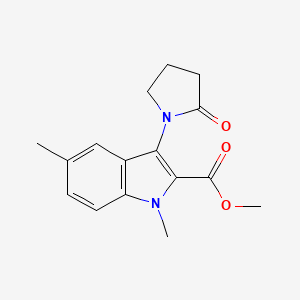
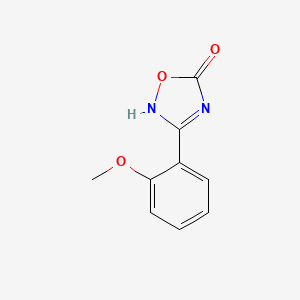
![(1-methyl-2,4-dioxo-7-phenyl-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)acetic acid](/img/structure/B7857478.png)
![2-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7857482.png)
